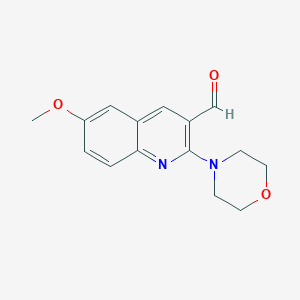
6-methoxy-2-morpholinoquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2-morpholinoquinoline-3-carbaldehyde is a chemical compound with a unique structural composition that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a quinoline ring system substituted with a methoxy group at the 6-position, a morpholino group at the 2-position, and an aldehyde group at the 3-position. Its molecular formula is C14H16N2O3, and it has a molecular weight of 272.30 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-morpholinoquinoline-3-carbaldehyde typically involves the formation of the quinoline ring system followed by the introduction of the methoxy, morpholino, and aldehyde groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine can yield the quinoline ring system. Subsequent functionalization steps introduce the methoxy and morpholino groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-Methoxy-2-morpholinoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and morpholino groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, pyridine, triethylamine.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted quinoline derivatives .
科学研究应用
6-Methoxy-2-morpholinoquinoline-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes
作用机制
The mechanism of action of 6-methoxy-2-morpholinoquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to DNA or proteins, thereby modulating their function. The compound’s structural features, such as the quinoline ring system and functional groups, play a crucial role in its biological activity .
相似化合物的比较
Similar Compounds
Similar compounds to 6-methoxy-2-morpholinoquinoline-3-carbaldehyde include:
- 2-Chloroquinoline-3-carbaldehyde
- 6-Methyl-2-oxo-quinoline-3-carbaldehyde
- 2-Morpholinoquinoline-3-methylpropargyl ether .
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
属性
IUPAC Name |
6-methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-2-3-14-11(9-13)8-12(10-18)15(16-14)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLLNEJKRWKTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
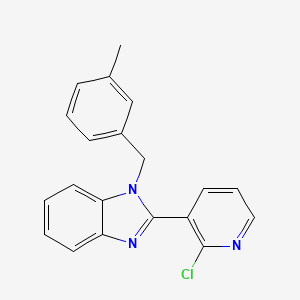
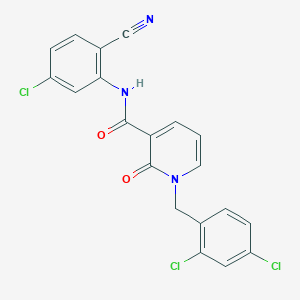
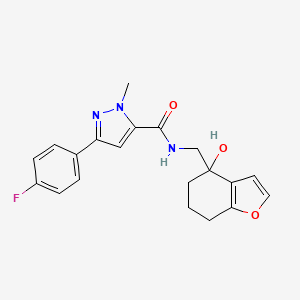

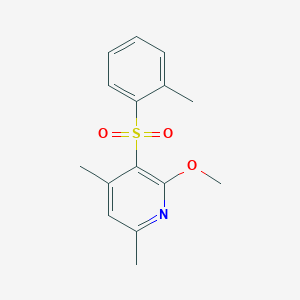
![(Z)-3-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2509760.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)


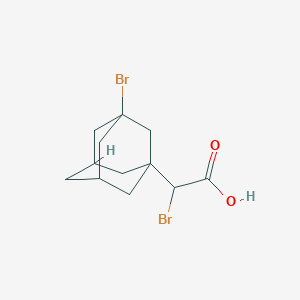
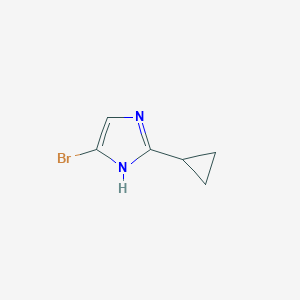
![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)
![2,6-difluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2509775.png)

